![molecular formula C13H9F3N2O2 B255384 8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFOB and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of TFOB is not fully understood. However, it has been proposed that TFOB may interact with DNA and RNA, leading to changes in gene expression. Additionally, TFOB has been shown to inhibit the activity of certain enzymes involved in cellular processes.
Biochemical and Physiological Effects:
TFOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TFOB can inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and transcription. Additionally, TFOB has been shown to induce apoptosis in cancer cells and has anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using TFOB in lab experiments is its high purity and stability. Additionally, TFOB is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using TFOB is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for research involving TFOB. One area of interest is the development of TFOB-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFOB and its potential interactions with cellular processes. Finally, the synthesis of TFOB derivatives with improved solubility and bioavailability could lead to the development of more effective therapies.
合成法
The synthesis of TFOB involves the reaction of 2-(trifluoromethyl)benzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. The resulting intermediate is then cyclized to form the final product, TFOB. This method has been optimized to yield high purity TFOB and has been used in numerous studies.
科学的研究の応用
TFOB has been investigated for its potential applications in various fields of scientific research. In particular, it has been studied for its anti-cancer properties. Studies have shown that TFOB can inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, TFOB has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one |
|---|---|
分子式 |
C13H9F3N2O2 |
分子量 |
282.22 g/mol |
IUPAC名 |
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7-10-8(6-18-11(7)9)12(19)20-5-4-17-10/h1-3,6,17H,4-5H2 |
InChIキー |
BTASOJHEPWAZSV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
正規SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



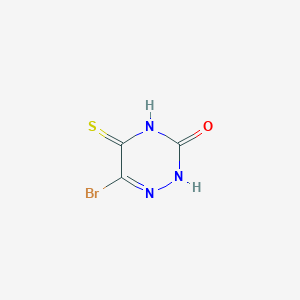
![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
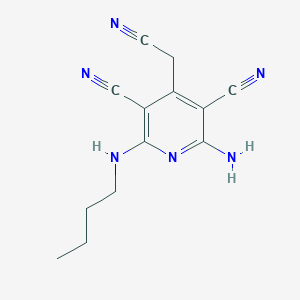
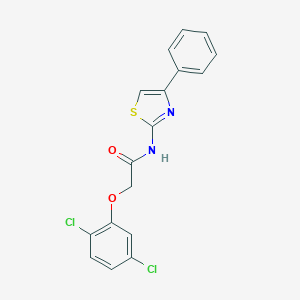
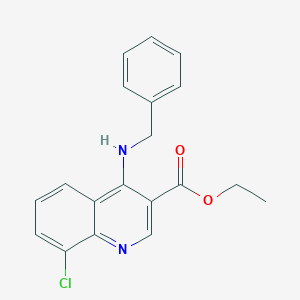
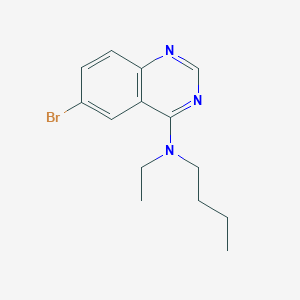
![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
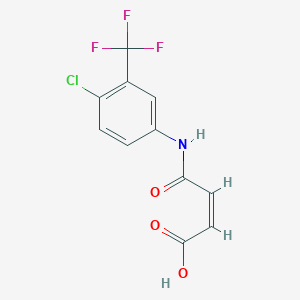
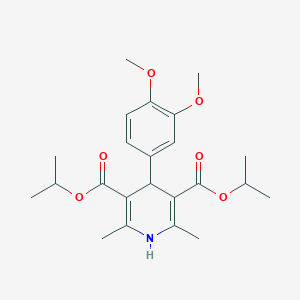
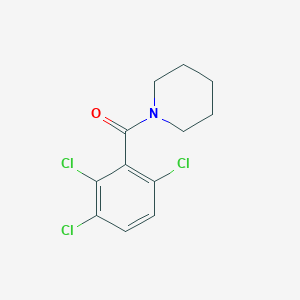
![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)